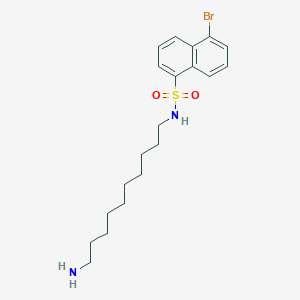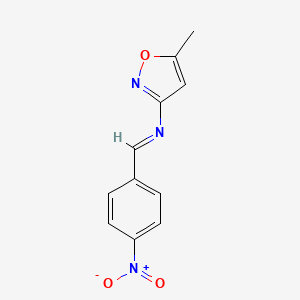
(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a cyanoethanimidoyl group, and a hydroxybutenamide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-cyanoethanimidoyl chloride, followed by the addition of 3-hydroxybut-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the cyano group results in a primary amine .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological processes .
Medicine
Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The benzyl group can facilitate binding to hydrophobic pockets in proteins, while the cyanoethanimidoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-N’-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide: Similar in structure but contains a piperidine ring instead of a hydroxybutenamide moiety.
N-benzyl-2-cyanoacetamide: Lacks the hydroxybutenamide group, making it less versatile in chemical reactions.
Uniqueness
(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for diverse research and industrial applications.
Propiedades
Fórmula molecular |
C14H15N3O2 |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C14H15N3O2/c1-10(18)13(12(16)7-8-15)14(19)17-9-11-5-3-2-4-6-11/h2-6,16,18H,7,9H2,1H3,(H,17,19)/b13-10-,16-12? |
Clave InChI |
BZJUNNCASVVPJC-LNOOMQPSSA-N |
SMILES isomérico |
C/C(=C(\C(=N)CC#N)/C(=O)NCC1=CC=CC=C1)/O |
SMILES canónico |
CC(=C(C(=N)CC#N)C(=O)NCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)
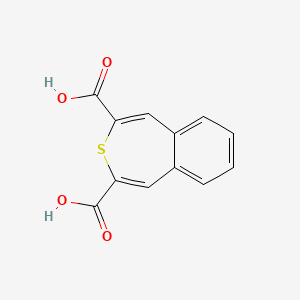
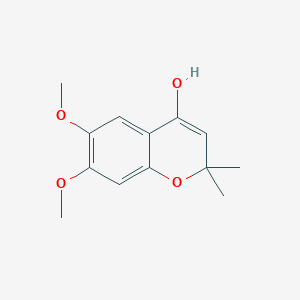
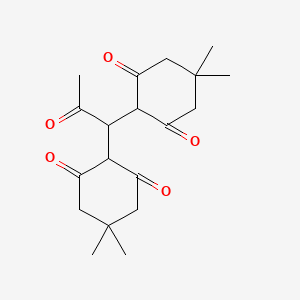

![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
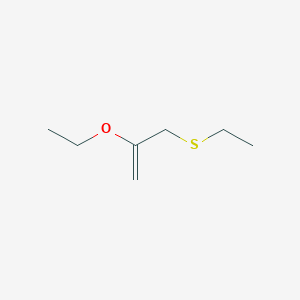
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
